3-(1,4-Diazepane-1-carbonyl)aniline

Descripción general

Descripción

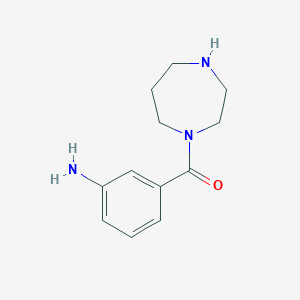

3-(1,4-Diazepane-1-carbonyl)aniline is an organic compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol It is characterized by the presence of a diazepane ring attached to a carbonyl group, which is further connected to an aniline moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,4-Diazepane-1-carbonyl)aniline typically involves the reaction of 1,4-diazepane with an appropriate aniline derivative under specific conditions. One common method involves the acylation of 1,4-diazepane with 3-nitrobenzoyl chloride, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

3-(1,4-Diazepane-1-carbonyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aniline ring can yield nitro derivatives, while reduction of the carbonyl group can produce alcohols .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that compounds related to 3-(1,4-Diazepane-1-carbonyl)aniline exhibit significant anticancer properties. For instance, a series of diazepine-substituted cinnamic acid derivatives were synthesized and tested for their inhibitory activities against matrix metalloproteinases (MMP-2 and MMP-9), which are crucial in tumor metastasis and angiogenesis. The results showed that these derivatives displayed good to excellent cytotoxic potential against A549 human lung cancer cells, indicating their promise as anti-metastatic agents .

In another study, the introduction of a 1,4-diazepane moiety at the meta-position of an aniline derivative resulted in compounds with enhanced selectivity for cyclin-dependent kinase 9 (CDK9), a target implicated in various cancers. These compounds demonstrated potent antiproliferative activity with low nanomolar potencies, highlighting their potential as therapeutic agents against chronic lymphocytic leukemia .

Structure-Activity Relationship Studies

In Silico Studies

The structure-activity relationship (SAR) studies have been pivotal in understanding the efficacy of this compound derivatives. In silico docking studies have shown that modifications to the diazepane structure can significantly influence binding affinity to target proteins such as MMPs and CDK9. For example, the incorporation of bulky heterocycles at specific positions on the aniline ring has been linked to increased selectivity and potency against cancer cell lines .

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound derivatives typically involves microwave-assisted reactions that enhance yields and reduce reaction times. The general synthetic pathway includes the reaction of tert-butyl (3-cinnamamidopropyl)carbamate with various acyl chlorides under controlled conditions. Characterization techniques such as IR, NMR, and mass spectroscopy are employed to confirm the structures of the synthesized compounds .

Data Tables

| Compound Name | Target Protein | IC50 (µM) | Selectivity Ratio | Reference |

|---|---|---|---|---|

| Diazepane Derivative A | MMP-2 | 0.15 | N/A | |

| Diazepane Derivative B | CDK9 | 0.05 | >80-fold over CDK2 | |

| Diazepane Derivative C | MMP-9 | 0.10 | N/A |

Case Studies

Case Study 1: Lung Cancer Treatment

A study focused on the development of diazepine-substituted compounds for lung cancer treatment demonstrated that these compounds not only inhibited MMPs but also showed significant cytotoxic effects on A549 cells. The research utilized both in vitro assays and in silico modeling to optimize the structure for maximum efficacy .

Case Study 2: Chronic Lymphocytic Leukemia

Another investigation into the anticancer properties of modified anilines revealed that certain derivatives with a diazepane moiety exhibited high selectivity for CDK9, leading to effective inhibition of tumor cell growth across various models of chronic lymphocytic leukemia. This study underscored the importance of structural modifications in enhancing therapeutic outcomes .

Mecanismo De Acción

The mechanism of action of 3-(1,4-Diazepane-1-carbonyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparación Con Compuestos Similares

Similar Compounds

3-(1,4-Diazepane-1-carbonyl)phenylamine: Similar in structure but with different substituents on the aniline ring.

4-(1,4-Diazepane-1-carbonyl)aniline: Positional isomer with the diazepane group attached at a different position on the aniline ring.

Uniqueness

3-(1,4-Diazepane-1-carbonyl)aniline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its diazepane ring and carbonyl group combination make it a versatile compound for various applications in research and industry .

Actividad Biológica

3-(1,4-Diazepane-1-carbonyl)aniline is a compound that has garnered interest due to its potential biological activities. This article explores its mechanism of action, biochemical pathways, and various biological effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a diazepane ring and an aniline moiety. The molecular structure contributes to its interaction with biological targets, influencing its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

- Target Interaction : Compounds with similar structures have been shown to interact with multiple targets including kinases, which play crucial roles in cell signaling pathways.

- Mode of Action : The compound may exert its effects through enzyme inhibition or activation, impacting metabolic pathways involved in cell proliferation and apoptosis .

- Biochemical Pathways : It affects various biochemical pathways, including those related to antioxidant activity and anti-inflammatory responses .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Similar compounds have shown promising results in inhibiting tumor cell growth. For instance, modifications in the diazepane structure have led to enhanced selectivity for cyclin-dependent kinase 9 (CDK9), demonstrating low nanomolar potencies against cancer cells .

- Antimicrobial Effects : Studies suggest that derivatives of this compound may possess antimicrobial properties, potentially effective against various pathogens .

Case Studies

Several studies have explored the efficacy of this compound in different biological contexts:

- Anticancer Studies : In vitro assays demonstrated that compounds similar to this compound significantly inhibited the growth of breast cancer cells (MCF-7), with IC50 values indicating potent cytotoxic effects .

- Cell Signaling Modulation : Research has indicated that this compound can modulate signaling pathways involving kinases such as Chk1 and Chk2, which are critical for cellular responses to DNA damage.

Data Tables

Propiedades

IUPAC Name |

(3-aminophenyl)-(1,4-diazepan-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-11-4-1-3-10(9-11)12(16)15-7-2-5-14-6-8-15/h1,3-4,9,14H,2,5-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKQAQJVSHGVHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.